molecular formula C7H15NO2 B14301821 1-[(Diethylamino)oxy]propan-2-one CAS No. 112894-42-5

1-[(Diethylamino)oxy]propan-2-one

Cat. No.: B14301821
CAS No.: 112894-42-5
M. Wt: 145.20 g/mol
InChI Key: AHIMOOFUJIEDLN-UHFFFAOYSA-N
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Description

1-[(Diethylamino)oxy]propan-2-one is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanone, where the hydrogen atom on the second carbon is replaced by a diethylaminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Diethylamino)oxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of propanone with diethylamine and an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(Diethylamino)oxy]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield alcohol derivatives.

    Substitution: The diethylaminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Production of alcohols.

    Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(Diethylamino)oxy]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Diethylamino)oxy]propan-2-one involves its interaction with specific molecular targets and pathways. The diethylaminooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Dimethylamino-2-propanol: Similar structure but with a dimethylamino group instead of a diethylaminooxy group.

    1-Amino-3-diethylamino-propan-2-ol: Contains an amino group in addition to the diethylamino group.

    1-Diethylamino-3-methoxy-propan-2-ol: Features a methoxy group along with the diethylamino group.

Uniqueness

1-[(Diethylamino)oxy]propan-2-one is unique due to the presence of the diethylaminooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

112894-42-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(diethylaminooxy)propan-2-one

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)10-6-7(3)9/h4-6H2,1-3H3

InChI Key

AHIMOOFUJIEDLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)OCC(=O)C

Origin of Product

United States

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